4,5-Dichloro-2-nitroaniline
Overview
Description
4,5-Dichloro-2-nitroaniline is an organic compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol . It is a derivative of aniline, where two chlorine atoms and one nitro group are substituted on the benzene ring. This compound is known for its yellow to orange crystalline appearance and is primarily used as an intermediate in the synthesis of various chemicals.
Mechanism of Action
Target of Action
4,5-Dichloro-2-nitroaniline primarily targets the G protein alpha subunits (G α) . These subunits play a crucial role in signal transduction from G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological functions.
Mode of Action
The compound interacts with its targets by binding to the G α subunits, potentially affecting the signaling transduction from GPCRs
Pharmacokinetics
It is known to have high lipophilicity , which could influence its absorption and distribution within the body
Result of Action
This compound has been shown to be an uncoupler of oxidative phosphorylation in ciliates . This suggests that it could disrupt energy production within cells, leading to potential cellular dysfunction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to cause skin and eye irritation, and may cause respiratory irritation . Therefore, exposure to the compound should be minimized, and appropriate safety measures should be taken when handling it
Biochemical Analysis
Cellular Effects
Nitroanilines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dichloro-2-nitroaniline can be synthesized through the reaction of 2,4,5-trichloronitrobenzene with ammonia. The reaction typically occurs in a solvent that is inert to ammonia, such as ethanol, at temperatures ranging from 150 to 220°C . The process involves the substitution of a chlorine atom by an amino group.
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction is carried out in a closed system to control the release of ammonia and other by-products. The product is then purified through recrystallization from solvents like carbon disulfide and benzene .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or alkoxide ions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products:
Reduction: The major product is 4,5-dichloro-1,2-diaminobenzene.
Substitution: Depending on the nucleophile, products like 4,5-dichloro-2-hydroxyaniline can be formed.
Scientific Research Applications
4,5-Dichloro-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2,6-Dichloro-4-nitroaniline
- 3,4-Dichloroaniline
- 4,5-Dichloro-o-phenylenediamine
Comparison: 4,5-Dichloro-2-nitroaniline is unique due to the specific positioning of its chlorine and nitro groups, which influence its reactivity and applications. For instance, 2,6-Dichloro-4-nitroaniline has different substitution patterns, leading to variations in its chemical behavior and uses .
Properties
IUPAC Name |
4,5-dichloro-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGTULQLEVAYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073376 | |
Record name | 4,5-Dichloro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6641-64-1 | |
Record name | 4,5-Dichloro-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6641-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dichloro-2-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006641641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6641-64-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4,5-Dichloro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloro-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,5-DICHLORO-2-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I0G2ADU1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the thermochemical properties of 4,5-Dichloro-2-nitroaniline?
A1: While the specific thermochemical data is not provided in the abstracts, a study focused on the experimental thermochemical properties of this compound exists []. This suggests that researchers are interested in understanding its thermodynamic behavior, which is crucial for various applications, including predicting its behavior in different chemical reactions and environments.
Q2: Has this compound been explored for any specific applications?
A2: One of the research papers focuses on the synthesis of 7,8-dichloro-6-Nitro-1H-1,5-benzodiazepine-2,4-(3H, 5H)-dione, utilizing this compound as a precursor []. While the specific role of this compound in the final compound's activity is not elaborated upon, this study indicates its potential utility in synthesizing molecules with potential pharmaceutical relevance, specifically targeting the NMDA receptor glycine site.
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